molecular formula C9H7BrN2O2 B1298440 3-Amino-5-bromobenzofuran-2-carboxamide CAS No. 309922-87-0

3-Amino-5-bromobenzofuran-2-carboxamide

Cat. No. B1298440
CAS RN: 309922-87-0
M. Wt: 255.07 g/mol
InChI Key: MDPCOQFYSWIALR-UHFFFAOYSA-N
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Description

3-Amino-5-bromobenzofuran-2-carboxamide is a chemical compound that has been studied for its potential biological activities . It is a Schiff base, a class of compounds that have attracted interest due to their easy synthesis, high stability, and excellent chemical and biological properties . The compound has a molecular formula of C9H7BrN2O2 .


Synthesis Analysis

The compound can be synthesized from a Schiff base formed by the condensation of 3-amino-5-bromobenzofuran-2-carboxamide and 2-hydroxy-5-(phenyldiazenyl)benzaldehyde . This process results in the formation of new metal complexes of Co(II), Ni(II), Cu(II) Zn(II) Cd(II), and Hg(II) . These complexes have been subjected to various spectral characterizations .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromobenzofuran-2-carboxamide has been elucidated based on analytical, elemental, UV-Vis, IR, Mass, and ESR studies . The compound has a molecular weight of 255.068 Da .


Chemical Reactions Analysis

The compound has been used in the synthesis of new metal complexes through a condensation reaction . These complexes have been found to be more active than the ligand itself, indicating that the compound can participate in reactions that enhance its biological activity .


Physical And Chemical Properties Analysis

The compound is soluble in DMF and stable at NTP . Its low specific conductance values suggest that it is non-electrolytic in nature .

Scientific Research Applications

Synthesis of Metal Complexes

3-Amino-5-bromobenzofuran-2-carboxamide is used in the synthesis of new metal complexes of Co (II), Ni (II), Cu (II), Zn (II), Cd (II), and Hg (II). These complexes are formed by the condensation of 3-amino-5-bromobenzofuran-2-carboxamide and 2-hydroxy-5-(phenyldiazenyl)benzaldehyde .

Antibacterial Activities

The metal complexes derived from 3-amino-5-bromobenzofuran-2-carboxamide have been found to exhibit antibacterial activities. They have been screened in vitro against Escherichia coli and Staphylococcus aureus bacterial species .

Antifungal Activities

In addition to antibacterial properties, these metal complexes also show antifungal activities. They have been tested against Aspergillus niger and Aspergillus fumigatus fungal species .

DNA Cleavage Analysis

The metal complexes of 3-amino-5-bromobenzofuran-2-carboxamide have been subjected to DNA cleavage analysis. This suggests potential applications in genetic engineering and cancer treatment .

Non-electrolytic Nature

The synthesized metal complexes are soluble in DMF and stable at NTP. The low specific conductance values suggest the non-electrolytic nature of the complexes .

Biological Studies

The Schiff base and its metal complexes derived from 3-amino-5-bromobenzofuran-2-carboxamide have been subjected to various biological studies. The investigation of their biological activities shows that complexes are more active than its corresponding ligand .

Natural Source and Bioactivity

Benzofuran compounds, including 3-amino-5-bromobenzofuran-2-carboxamide, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Drug Prospects

Due to their diverse pharmacological activities, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Future Directions

Given the compound’s potential biological activities, future research could focus on further exploring its properties and potential applications. For instance, its ability to form complexes with various metals could be leveraged to design new therapeutic agents . Additionally, its antibacterial and antifungal activities suggest that it could be used in the development of new antimicrobial treatments .

properties

IUPAC Name

3-amino-5-bromo-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCOQFYSWIALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347341
Record name 3-Amino-5-bromo-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromobenzofuran-2-carboxamide

CAS RN

309922-87-0
Record name 3-Amino-5-bromo-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is the significance of 3-Amino-5-bromobenzofuran-2-carboxamide in chemical research?

A1: 3-Amino-5-bromobenzofuran-2-carboxamide serves as a versatile building block for synthesizing Schiff base ligands. These ligands, characterized by a nitrogen-carbon double bond (C=N), readily form complexes with various metal ions. [, , , ] This coordination behavior makes them valuable in developing new materials with potential applications in fields like catalysis and bioinorganic chemistry.

Q2: How is 3-Amino-5-bromobenzofuran-2-carboxamide utilized to create Schiff base ligands?

A2: Researchers react 3-Amino-5-bromobenzofuran-2-carboxamide with different aldehydes to produce a variety of Schiff base ligands. [, , , ] For instance, reacting it with salicylaldehyde yields a Schiff base ligand with a hydroxyl group strategically positioned to participate in metal coordination. [] Similarly, using 2-chloroquinoline-3-carbaldehyde as the aldehyde introduces a quinoline moiety into the ligand structure. [] These structural variations influence the properties and potential applications of the resulting metal complexes.

Q3: What analytical techniques are employed to characterize the synthesized Schiff base ligands and their metal complexes?

A3: Scientists utilize a combination of techniques to confirm the identity and study the properties of the synthesized compounds. These include:

  • Elemental Analysis: This confirms the elemental composition of the compounds, verifying the success of the synthesis. [, , , ]
  • Spectroscopic Methods:
    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecules, confirming the formation of the Schiff base linkage (C=N). [, , , ]
    • UV-Vis Spectroscopy: Helps understand the electronic transitions within the molecules and the geometry of the metal complexes. [, , , ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure and bonding in the compounds. [, ]
    • Electron Spin Resonance (ESR) Spectroscopy: Used to study metal complexes with unpaired electrons, providing insights into their electronic structure. []
  • Mass Spectrometry: Determines the molecular weight of the compounds and provides structural information. [, , ]
  • Molar Conductance Measurements: Indicate whether the metal complexes are electrolytes or non-electrolytes, offering clues about their structure and behavior in solution. [, , ]
  • Magnetic Susceptibility Measurements: Provide information about the magnetic properties of the metal complexes, helping to determine their geometry and electronic configuration. []

Q4: What potential biological activities have been explored for these Schiff base metal complexes?

A4: Researchers are interested in the potential biological applications of these metal complexes. Studies have investigated their:

  • Antibacterial Activity: Several studies have assessed the ability of these complexes to inhibit the growth of various bacterial strains. [, , ]
  • Antifungal Activity: The synthesized complexes have also been screened for their effectiveness against different fungal species. [, , ]
  • DNA Cleavage Activity: Some studies have explored the ability of these complexes to interact with and potentially cleave DNA, which could be relevant for developing new therapeutic agents. []

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